1-Fluoro-4-nitrobenzene

概述

描述

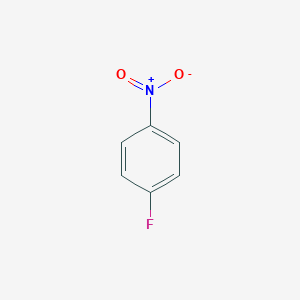

1-Fluoro-4-nitrobenzene (CAS 350-46-9) is a fluorinated nitroaromatic compound with the molecular formula C₆H₄FNO₂. It is a pale-yellow liquid at room temperature, with a boiling point of 205°C, melting point of 21°C, and density of 1.33 g/mL . The molecule features a nitro group (-NO₂) and a fluorine atom (-F) in the para positions on the benzene ring. This arrangement imparts strong electron-withdrawing effects, making it a versatile intermediate in nucleophilic aromatic substitution (SNAr) reactions, coupling reactions, and pharmaceutical synthesis . Its applications span the synthesis of hedgehog pathway inhibitors , TYK2 inhibitors for autoimmune diseases , and chiral Schiff bases .

准备方法

1-Fluoro-4-nitrobenzene can be synthesized through several methods. One common method involves the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride (KF) to produce this compound and potassium chloride (KCl) . The reaction conditions typically involve heating the reactants to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial production methods often follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

化学反应分析

1-Fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group, forming 4-fluoroaniline.

Substitution: The fluorine atom can be substituted by other nucleophiles.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Synthesis

1-Fluoro-4-nitrobenzene serves as a key intermediate in the synthesis of more complex organic molecules. Its applications in chemical synthesis include:

- Building Block for Pharmaceuticals : It is utilized in the synthesis of pharmaceutical compounds, including anti-cancer drugs and other therapeutic agents. For example, it has been employed in multi-step syntheses involving Suzuki cross-coupling reactions to produce active pharmaceutical ingredients (APIs) .

- Synthesis of Agrochemicals : The compound is also significant in the development of agrochemicals, including fungicides and herbicides. It acts as a precursor to various agrochemical agents through nucleophilic aromatic substitution reactions .

Material Science

In material science, this compound is used to create advanced materials with specific properties:

- Polymer Production : It is involved in the synthesis of poly(ether imide)s, which are high-performance polymers known for their thermal stability and mechanical strength. The compound can participate in fluoro displacement reactions to introduce functional groups into polymer chains .

- Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its ability to undergo various chemical transformations that modify its electronic properties .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for various analytical techniques:

- Spectroscopic Studies : It serves as a model compound for spectroscopic analysis, including NMR and mass spectrometry, aiding in the characterization of similar compounds .

- Process Analytical Technology : The compound is studied within frameworks that utilize process analytical technology (PAT) to monitor and control chemical processes, ensuring product quality and consistency .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Synthesis of 4-Fluoroaniline

This compound can be hydrogenated to yield 4-fluoroaniline, which is a precursor for various pharmaceuticals, including anti-inflammatory drugs. This transformation showcases its utility in producing compounds with significant biological activity .

Case Study 2: Development of Liquid Crystalline Polymers

Research has demonstrated that this compound derivatives can be synthesized to create liquid crystalline polymers with enhanced optical properties. These materials are valuable in display technologies and photonic devices .

Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| 1-Nitro-4-chlorobenzene | C₆H₄ClNO₂ | Similar uses in pharmaceuticals |

| 1-Nitro-4-bromobenzene | C₆H₄BrNO₂ | Used in dye synthesis |

| 1-Nitro-4-iodobenzene | C₆H₄INO₂ | Less common; used in specialized syntheses |

The presence of fluorine in this compound imparts distinct reactivity compared to its halogenated analogs, making it particularly valuable in synthetic chemistry.

作用机制

The mechanism of action of 1-Fluoro-4-nitrobenzene involves its reactivity due to the presence of both the electron-withdrawing nitro group and the fluorine atom. The nitro group makes the fluorine atom a good leaving group, facilitating nucleophilic substitution reactions . The compound’s effects are primarily exerted through these chemical transformations, which are utilized in various synthetic processes.

相似化合物的比较

Comparison with Similar Compounds

Substituent Position and Reactivity

1-Fluoro-2-nitrobenzene

Compared to its para-substituted counterpart, 1-fluoro-2-nitrobenzene (ortho isomer) exhibits lower reactivity in SNAr reactions due to steric hindrance and reduced resonance stabilization of the transition state. shows that 1-fluoro-4-nitrobenzene reacts efficiently with amines under mild conditions (t-BuOH, NaHCO₃), while the ortho isomer requires harsher conditions or fails entirely in certain alkylation attempts .

1-Fluoro-2,5-dimethoxy-4-nitrobenzene

The addition of methoxy (-OCH₃) groups at positions 2 and 5 () introduces electron-donating effects, which compete with the electron-withdrawing nitro group. This reduces the ring’s overall electrophilicity but enables regioselective functionalization at the nitro-bearing position. The methoxy groups also enhance solubility in polar solvents, broadening its utility in multi-step syntheses .

Halogen Substituents: Leaving Group Efficiency

The leaving group ability of halogens (F, Cl, Br, I) significantly impacts reaction yields in SNAr and coupling reactions. compares the efficiency of this compound with other para-substituted nitrohalobenzenes in a CuI-catalyzed coupling reaction:

| Halogen (X) | Reaction Time (h) | Yield (%) |

|---|---|---|

| F | 1 | 80 |

| Cl | 1.5 | 90 |

| Br | 1.5 | 92 |

| I | 2 | 78 |

Fluorine’s lower yield (80%) reflects its weaker leaving group ability due to the strong C-F bond. However, its electronegativity enhances the ring’s electrophilicity, enabling reactions under specific catalytic conditions (e.g., Bi-catalyzed coupling, ) .

Catalytic Coupling Performance

This compound demonstrates variable efficiency depending on the catalyst. In reductive coupling with phenylboronic acid, MoO₃@m-SiO₂ outperforms commercial MoO₃ nanoparticles, increasing yields from 17% to 83% and turnover number (TON) from 16 to 42 . This highlights the role of catalyst support morphology in enhancing substrate activation.

Functional Group Modifications

1-Nitro-4-(phenylthio)benzene

Replacing fluorine with a phenylthio (-SPh) group () introduces nucleophilic sulfur, enabling sulfide bond formation. Unlike fluorine, the thio group participates in redox-active transformations, expanding applications in materials science .

Chiral 4-Nitroaniline Derivatives

Substitution of fluorine with amino acid or diol groups (e.g., (S)-proline, (R)-3-aminopropane-1,2-diol) yields chiral intermediates for solvatochromic Schiff bases. These derivatives exhibit sensitivity to oxidation, enabling applications in asymmetric catalysis and metal complexation .

Solvent Effects on Reactivity

In SNAr reactions with piperidine, this compound reacts optimally in binary solvent mixtures balancing polarity and hydrogen-bond donation (e.g., DMF/water). Its para-substitution allows better transition-state stabilization compared to ortho isomers, achieving near-quantitative yields under flow conditions .

生物活性

1-Fluoro-4-nitrobenzene (CAS No. 350-46-9) is a chemical compound with significant biological activity and relevance in various fields, including medicinal chemistry and toxicology. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 141.10 g/mol. Its structure features a fluorine atom and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.

Toxicological Studies

This compound has been studied for its toxic effects, particularly concerning its mutagenic potential. In various assays, it has demonstrated significant cytotoxicity against different cell lines, indicating that it may pose risks in occupational exposure scenarios. The following table summarizes key findings from toxicity studies:

| Study Type | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Cytotoxicity Assay | MCF-7 (Breast) | 50 | Moderate cytotoxicity observed |

| Cytotoxicity Assay | PC-3 (Prostate) | 45 | Significant cell death at high doses |

| Genotoxicity Assay | Human Lymphocytes | 20 | Induced DNA damage |

These results suggest that this compound can affect cellular viability and induce genetic damage, which raises concerns regarding its use and handling in laboratory settings.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has shown inhibitory effects against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for several pathogens:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 125 |

These findings indicate that the compound possesses potential as an antimicrobial agent, although further studies are needed to elucidate its mechanism of action.

The biological activity of this compound is hypothesized to stem from its ability to form reactive intermediates that can interact with cellular macromolecules such as proteins and DNA. The nitro group is particularly relevant as it can undergo reduction to form nitroso compounds, which are known to be reactive and potentially mutagenic.

Case Studies

Several case studies have highlighted the implications of exposure to this compound in industrial settings:

- Occupational Exposure : A cohort study involving workers exposed to nitroaromatic compounds found increased incidences of respiratory issues and skin irritations linked to exposure levels of this compound.

- Environmental Impact : Research on soil contamination revealed that this compound can persist in the environment, leading to bioaccumulation in aquatic organisms, thus raising ecological concerns.

常见问题

Q. Basic: What are the standard synthesis protocols for 1-fluoro-4-nitrobenzene, and how do reaction conditions influence yield?

This compound is synthesized via nitration of fluorobenzene using mixed acid (HNO₃/H₂SO₄). Key parameters include:

- Temperature : Maintained at 40–50°C to minimize side reactions like ring sulfonation .

- Acid ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ optimizes nitronium ion (NO₂⁺) generation for electrophilic substitution .

- Workup : Neutralization with aqueous NaHCO₃ and purification via fractional distillation (bp ~205°C) .

Methodological Tip : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 9:1) to detect unreacted fluorobenzene.

Q. Basic: What analytical techniques are recommended for characterizing purity and physical properties?

- Melting/Boiling Points : Differential Scanning Calorimetry (DSC) for melting point (21–24°C) and gas chromatography (GC) for boiling point (205°C) .

- Solubility : Test in alcohol, ether, and xylene via UV-Vis spectroscopy (λmax ~270 nm in ethanol) .

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) to quantify nitrobenzene derivatives .

Q. Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀ oral-rat: 250 mg/kg) .

- Ventilation : Use fume hoods to avoid inhalation (LC₅₀ inhalation-rat: 2,600 mg/m³) .

- Methemoglobinemia Risk : Administer methylene blue (1–2 mg/kg IV) as an antidote for acute exposure .

Q. Advanced: How do solvent systems influence the reaction kinetics of nucleophilic aromatic substitution (SNAr) with this compound?

In SNAr reactions (e.g., with piperidine), solvent polarity and hydrogen-bond donors critically affect rates:

- Polar Aprotic Solvents : DMSO or DMF accelerate reactions by stabilizing transition states .

- Binary Solvent Mixtures : Ethanol/water (4:1) balances solubility and nucleophilicity, enhancing piperidine reactivity .

Methodological Insight : Use flow chemistry systems to optimize solvent gradients and residence times, achieving >90% conversion .

Q. Advanced: What mechanistic studies validate the regioselectivity of this compound in substitution reactions?

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the para position reveals a primary KIE (~2.5), confirming rate-limiting C-F bond cleavage .

- Computational Studies : DFT calculations (B3LYP/6-31G*) show nitro group activation lowers LUMO energy (-2.1 eV), favoring nucleophilic attack at the fluorine-bearing carbon .

Q. Advanced: How can researchers resolve contradictions in reported toxicity data for aquatic organisms?

- Data Gaps : While LC₅₀ for fathead minnows is 28.4 mg/L (96 h), degradation half-life and bioaccumulation potential remain unstudied .

- Validation Strategies :

Q. Advanced: What methodologies address discrepancies in reaction yields across synthetic protocols?

- Systematic Review : Meta-analysis of literature data (e.g., yield vs. temperature, catalyst loading) .

- Reproducibility Checks : Replicate experiments with controlled humidity (<30% RH) to minimize hydrolysis side reactions .

- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., acid concentration, stirring rate) .

Q. Advanced: How can researchers assess the ecological persistence of this compound in soil/water systems?

- OECD 301F Test : Measure biodegradability via manometric respirometry over 28 days .

- Soil Mobility : Column chromatography with loamy soil (pH 6.8) to determine Koc (organic carbon partition coefficient) .

- Photodegradation : Expose aqueous solutions to UV light (254 nm) and monitor via LC-MS for nitro group reduction products .

属性

IUPAC Name |

1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQDTOYDVUWQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022025 | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Liquid or low melting solid; mp = 22-24 deg C; [MSDSonline] | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

206-207 °C | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL, ETHER; INSOL IN WATER | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3300 @ 20 °C/4 °C | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES | |

CAS No. |

350-46-9 | |

| Record name | 4-Fluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2M2FH7XHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27 °C | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。